(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-2-pyridin-2-ylethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFBNDZYOIRDZ-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and a chiral amine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents convert the alcohol to a ketone or carboxylic acid. For example:
-
Ketone formation : Selective oxidation with pyridinium chlorochromate (PCC) yields 2-amino-2-(pyridin-2-yl)acetone .
-
Carboxylic acid formation : Strong oxidation with KMnO₄ in acidic conditions produces pyridine-2-carboxylic acid derivatives .
Table 1: Oxidation Pathways
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| PCC | 2-Amino-2-(pyridin-2-yl)acetone | Dichloromethane, RT | 60–70% |
| KMnO₄/H₂SO₄ | Pyridine-2-carboxylic acid | Reflux, 6 h | 45–55% |
Reduction Reactions
The amino alcohol backbone can be reduced to form saturated amines. Sodium borohydride (NaBH₄) selectively reduces the hydroxyl group without affecting the pyridine ring, while lithium aluminum hydride (LiAlH₄) targets both functional groups .
Key reaction :
Amino Group Reactivity
The primary amine participates in nucleophilic substitution, forming amides or sulfonamides. For instance, reaction with acetyl chloride produces N-acetyl derivatives :
Pyridine Ring Reactivity
Electrophilic aromatic substitution occurs at the pyridine’s 4- or 6-positions due to electron-donating effects of the amino-alcohol substituent. Bromination with Br₂/FeBr₃ yields 4-bromo derivatives .
Table 2: Substitution Products
| Reagent | Product | Position | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetylated amino alcohol | – | 75–85% |
| Br₂/FeBr₃ | 4-Bromo-(pyridin-2-yl)ethanol derivative | C4 | 50–60% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for heterocyclic systems. Reaction with thiourea and diisopropyl azodiformate (DIAD) forms 1,2,4-thiadiazoles, as demonstrated in analogous pyridinyl-thiadiazol-5-amine syntheses :
Example : Synthesis of 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (IC₅₀ < 100 nM against Onchocerca volvulus) .
Comparative Reactivity Analysis
The stereochemistry (S-configuration) influences reaction rates and product selectivity. For instance, chiral intermediates formed during oxidation or substitution retain configuration, critical for bioactive derivatives .
Key trends :
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is primarily explored as an intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new drugs. Notably, it has been instrumental in synthesizing novel pyrimidine derivatives with anti-fibrotic activity, showing potential in inhibiting collagen expression and hydroxyproline content in vitro .
Case Study: Antifibrotic Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant anti-fibrotic effects, suggesting a promising avenue for therapeutic applications in conditions like fibrosis and scarring.
Enzyme Inhibition Studies
This compound has garnered interest for its role in enzyme inhibition studies, which can provide insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents. Research indicates that it may interact with various biological targets, potentially leading to new drug discoveries .
Coordination Chemistry
This compound acts as a ligand to form metal complexes, particularly with metals like Cu(II) and Mg(II). These complexes are studied for their structural and functional properties, contributing to advancements in catalysis and materials science .
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Coordination complex | Catalytic reactions |
| Mg(II) | Coordination complex | Material synthesis |
Asymmetric Synthesis
The compound is also a target molecule for asymmetric synthesis research due to its chirality. The ability to manipulate its structure allows chemists to explore new synthetic pathways and develop compounds with specific stereochemical configurations .
In pharmacological research, this compound is utilized for screening libraries of derivatives against various biological targets. This approach has led to the identification of compounds with promising antimicrobial and antitumor effects .
Case Study: Antitumor Activity
Recent studies have highlighted the potential of derivatives synthesized from this compound exhibiting significant antitumor activity, indicating its relevance in cancer research .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride can be contextualized by comparing it to analogs with modified pyridine substituents, stereochemistry, or aryl groups. Below is a detailed analysis supported by a comparative table (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights
Stereochemical Impact : The (S)- and (R)-enantiomers of pyridin-2-yl derivatives (e.g., CAS 1269652-00-7 vs. 724463-80-3) exhibit identical physical properties but divergent biological activities. For example, enantiomers may bind differentially to chiral receptors or enzymes, affecting efficacy or toxicity .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl in CAS 2177259-11-7): Enhance binding to electron-rich protein pockets via halogen bonding, as seen in collagenase inhibitors where dichlorobenzyl groups improve IC₅₀ values .
- Lipophilic Groups (e.g., methyl in CAS 2177259-11-7): Increase membrane permeability but may reduce aqueous solubility.
- Polar Groups (e.g., ethoxy in CAS 1951424-97-7): Improve metabolic stability but require salt forms (e.g., dihydrochloride) to maintain solubility .
Salt Form Differences: Dihydrochloride salts (e.g., CAS 1269652-00-7) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., CAS 1951424-97-7), critical for formulation in hydrophilic matrices .
Safety Profiles: Limited toxicological data exist for these compounds, but standard precautions (e.g., avoiding inhalation, skin contact) are advised due to their amine and hydrochloride content .
Biological Activity
(S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its chiral nature and the presence of both amino and hydroxyl functional groups. The synthesis typically involves the reduction of pyridine-2-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride, followed by purification through recrystallization or chromatography.
Biological Activity
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyridine have been reported to inhibit bacterial growth effectively .
- Anticancer Activity : Research indicates that pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The compound's ability to modulate specific signaling pathways involved in cancer progression has been noted .
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses. For instance, it has been investigated as a potential inhibitor of nitric oxide synthase (nNOS), which plays a role in various physiological processes .
- Receptor Modulation : Interaction with neurotransmitter receptors has also been suggested, which could explain its neuroprotective properties .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of pyridine derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Cancer Cell Proliferation : In vitro experiments demonstrated that the compound reduced proliferation rates in various cancer cell lines, showing promise for further development as an anticancer therapeutic .
- Neuroprotection : Research into neuroprotective agents highlighted that this compound could mitigate oxidative stress-induced damage in neuronal cultures, indicating its potential application in treating neurodegenerative disorders .
Comparison with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(Pyridin-2-yl)ethanol | Moderate antibacterial properties | Lacks amino group; less versatile |
| 2-(Pyridin-2-yl)ethylamine | Antidepressant effects | Lacks hydroxyl group; affects reactivity |
| 4-Pyridyl derivatives | Varies widely; some show anticancer effects | Different ring structures lead to varied activities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric synthesis. For example, intermediates like L-alanine esters or pyridine derivatives are reacted under controlled pH and temperature to favor the (S)-enantiomer. Reaction progress is monitored via HPLC with chiral columns to assess enantiomeric excess. Final crystallization in hydrochloric acid yields the dihydrochloride salt. Structural confirmation is achieved using -NMR and mass spectrometry .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the pyridine ring, amino, and hydroxyl groups.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHClNO, MW 211.09 g/mol).
- Elemental Analysis : Matches experimental and theoretical C/H/N/Cl ratios.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., using SHELXL for refinement) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Use fume hoods and personal protective equipment (PPE) due to respiratory and skin irritation risks (H315, H319, H335). Emergency protocols include eye rinsing stations and neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in stereochemical purity, assay conditions, or cellular models. To resolve:
- Re-evaluate Enantiomeric Purity : Use chiral HPLC or circular dichroism (CD) spectroscopy.
- Standardize Assays : Compare dose-response curves under consistent pH, temperature, and solvent (e.g., DMSO concentration).
- Validate Targets : Employ CRISPR knockouts or competitive binding assays to confirm receptor interactions .
Q. What strategies optimize the compound’s solubility and stability in pharmacological studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- pH Adjustment : Buffered solutions (pH 4–6) prevent amine group protonation shifts.
- Lyophilization : Stabilize the hydrochloride salt for long-term storage.
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and LC-MS .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on pyridine ring positioning and hydrogen bonding.
- QSAR Modeling : Correlate substituent effects (e.g., methyl or fluorine at pyridine positions) with activity.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed derivatives .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) with slow evaporation.
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Cryo-Crystallography : Flash-cool crystals to 100 K to reduce thermal motion artifacts.
- SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder in the ethanolamine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
